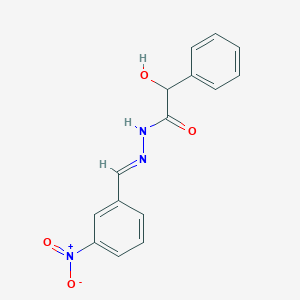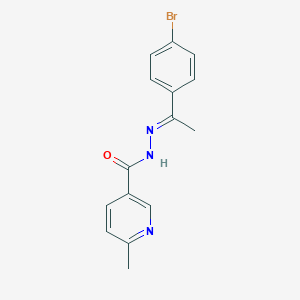
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is commonly known as FNP-Hydrazone and is synthesized by reacting 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine.
Mécanisme D'action
The mechanism of action of FNP-Hydrazone is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. FNP-Hydrazone also induces oxidative stress in cells, leading to the activation of signaling pathways that trigger cell death.
Biochemical and Physiological Effects:
FNP-Hydrazone has been shown to exert several biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. FNP-Hydrazone also inhibits the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. In addition, FNP-Hydrazone induces the production of reactive oxygen species, leading to oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FNP-Hydrazone in laboratory experiments is its potent activity against cancer cells and microbial pathogens. It is also a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of using FNP-Hydrazone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for FNP-Hydrazone to minimize its toxicity.
Orientations Futures
There are several future directions for research on FNP-Hydrazone. One area of research is the development of novel formulations of FNP-Hydrazone for targeted drug delivery. Another area of research is the investigation of the potential use of FNP-Hydrazone in combination with other anticancer or antimicrobial agents to enhance its activity. Furthermore, the molecular mechanisms underlying the activity of FNP-Hydrazone need to be further elucidated to develop more effective treatments for cancer and microbial infections.
Méthodes De Synthèse
The synthesis of FNP-Hydrazone involves the reaction of 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol, for several hours. The resulting product is purified by recrystallization or column chromatography to obtain pure FNP-Hydrazone.
Applications De Recherche Scientifique
FNP-Hydrazone has a wide range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that FNP-Hydrazone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FNP-Hydrazone has also been investigated for its potential use as an antimicrobial agent. It has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
Formule moléculaire |
C17H12FN5O2 |
|---|---|
Poids moléculaire |
337.31 g/mol |
Nom IUPAC |
N-[(Z)-(4-fluorophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H12FN5O2/c18-15-5-1-12(2-6-15)9-21-22-17-19-10-14(11-20-17)13-3-7-16(8-4-13)23(24)25/h1-11H,(H,19,20,22)/b21-9- |
Clé InChI |
PJCZXZYUZNOWNO-NKVSQWTQSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-2-[(4-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274158.png)
![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)





![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)
